molecular formula C14H15N3O6S2 B3149021 2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate CAS No. 663598-61-6

2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate

Cat. No.: B3149021
CAS No.: 663598-61-6
M. Wt: 385.4 g/mol
InChI Key: JFSJKWBYKAONEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is a bifunctional linker used primarily in antibody-drug conjugation (ADC). This compound is known for its role in facilitating the attachment of drugs to antibodies, which is crucial in targeted drug delivery systems .

Mechanism of Action

Target of Action

NO2-SPP, also known as 2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is primarily used as a bifunctional linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antigens on the surface of cancer cells that the antibodies in the ADCs are designed to recognize and bind to .

Mode of Action

As a bifunctional linker, NO2-SPP plays a crucial role in connecting the antibody to the cytotoxic drug in an ADC . The antibody component of the ADC binds to the antigen on the cancer cell, allowing the ADC to be internalized into the cell. Once inside the cell, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect .

Biochemical Pathways

The exact biochemical pathways affected by NO2-SPP depend on the specific cytotoxic drug that it is linked to in the ADC. The primary role of no2-spp is to facilitate the delivery of the cytotoxic drug to the cancer cell, rather than directly affecting biochemical pathways itself .

Pharmacokinetics

The pharmacokinetic properties of NO2-SPP are closely tied to those of the ADC it is a part of. The absorption, distribution, metabolism, and excretion (ADME) of the ADC are influenced by factors such as the properties of the antibody, the characteristics of the linker, and the nature of the cytotoxic drug . .

Result of Action

The result of the action of NO2-SPP is the successful delivery of the cytotoxic drug to the cancer cell, leading to the death of the cell . By facilitating the targeted delivery of the drug, NO2-SPP helps to enhance the efficacy of the treatment and reduce off-target effects .

Action Environment

The action of NO2-SPP, and the ADC it is a part of, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and the presence of certain enzymes, which can affect the stability of the linker and the release of the drug . Additionally, factors such as the density and accessibility of the target antigen on the cancer cells can also influence the efficacy of the ADC .

Biochemical Analysis

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is involved in various biochemical reactions, primarily as a linker in ADCs. It interacts with enzymes, proteins, and other biomolecules to form stable conjugates. The compound’s disulfide bond is particularly significant, as it can be cleaved under reducing conditions, releasing the drug payload at the target site. This interaction is crucial for the selective delivery of therapeutic agents, minimizing off-target effects and enhancing treatment efficacy .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a component of ADCs. It influences cell function by facilitating the targeted delivery of drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to release the drug payload in response to the cellular environment ensures that the therapeutic agent exerts its effects precisely where needed, thereby improving the overall therapeutic outcome .

Molecular Mechanism

At the molecular level, this compound functions by forming covalent bonds with antibodies and drug molecules. The disulfide bond within the compound is cleavable, allowing for the controlled release of the drug payload in the target environment. This mechanism ensures that the drug is delivered specifically to the target cells, reducing systemic toxicity and enhancing therapeutic efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound’s stability ensures that it remains intact during the conjugation process and until it reaches the target site. Over time, the disulfide bond can be cleaved under reducing conditions, releasing the drug payload. Long-term studies have shown that the compound maintains its efficacy and stability, making it a reliable component in ADCs .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At optimal doses, the compound effectively facilitates targeted drug delivery, enhancing therapeutic outcomes. At higher doses, there may be potential toxic or adverse effects due to the increased release of the drug payload. It is essential to determine the appropriate dosage to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in ADCs. The compound interacts with enzymes and cofactors that facilitate its conjugation with antibodies and drug molecules. These interactions are crucial for the formation of stable conjugates and the controlled release of the drug payload at the target site .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches the target site and facilitates the delivery of the drug payload. The compound’s distribution is critical for its efficacy in targeted drug delivery .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, ensuring that the drug payload is released precisely where needed. This localization is essential for the compound’s role in targeted drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate typically involves the reaction of 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency required for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is extensively used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
  • 2,5-Dioxopyrrolidin-1-yl acrylate

Uniqueness

Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate offers unique advantages such as higher stability and specificity in antibody-drug conjugation. Its bifunctional nature allows for more efficient and targeted drug delivery .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S2/c1-9(24-25-11-4-3-10(8-15-11)17(21)22)2-7-14(20)23-16-12(18)5-6-13(16)19/h3-4,8-9H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSJKWBYKAONEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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